molecular formula C14H13N3O5 B1634234 2-Oxo-4-[(benzyloxycarbonyl)amino]pyrimidine-1(2H)-acetic acid

2-Oxo-4-[(benzyloxycarbonyl)amino]pyrimidine-1(2H)-acetic acid

Cat. No. B1634234
M. Wt: 303.27 g/mol
InChI Key: ONHBSJOXWOGKOD-UHFFFAOYSA-N
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Description

2-Oxo-4-[(benzyloxycarbonyl)amino]pyrimidine-1(2H)-acetic acid is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H13N3O5

Molecular Weight

303.27 g/mol

IUPAC Name

2-[2-oxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid

InChI

InChI=1S/C14H13N3O5/c18-12(19)8-17-7-6-11(15-13(17)20)16-14(21)22-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,18,19)(H,15,16,20,21)

InChI Key

ONHBSJOXWOGKOD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a three-necked round bottom flask equipped with mechanical stirring and nitrogen inlet was placed methyl bromacetate (7.82 mL, 82.6 mmol) and a suspension of N4-benzyloxycarbonyl-cytosine (9, 21 g, 82.6 mmol) and potassium carbonate (11.4 g, 82.6 mmol) in dry DMF (900 mL). The mixture was stirred vigorously overnight, filtered, and evaporated to dryness, in vacuo. Water (300 mL) and 4 N hydrochloric acid (10 mL) were added, the mixture was stirred for 15 minutes at 0° C., filtered, and washed with water (2×75 mL). The isolated precipitate was treated with water (120 mL), 2N sodium hydroxide (60 mL), stirred for 30 minutes, filtered, cooled to 0° C., and 4 N hydrochloric acid (35 mL) was added. The title compound was isolated by filtration, washed thoroughly with water, recrystallized from methanol (1000 mL) and washed thoroughly with ether. This afforded 7.70 g (31%) of pure title compound. The mother liquor from recrystallization was reduced to a volume of 200 mL and cooled to 0° C. This afforded an additional 2.30 g of a material that was pure by tlc but had a reddish color. M.p. 266-274° C. Anal. for C14H13N3O5. Found(calc.); C: 55.41(55.45); H: 4.23(4.32); N: 14.04(13.86). 1H-NMR (90 MHz; DMSO-d6): 8.02 ppm (d, J=7.321 Hz, 1H, H-6); 7.39 (s, 5H, Ph); 7.01 (d, J=7.32 Hz, 1H, H-5); 5.19 (s, 2H, PhCH2—); 4.52 (s, 2H).
Quantity
7.82 mL
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One

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